molecular formula C9H5ClFNO2 B1499671 6-Chloro-5-fluoro-1h-indole-3-carboxylic acid CAS No. 920023-30-9

6-Chloro-5-fluoro-1h-indole-3-carboxylic acid

Cat. No.: B1499671
CAS No.: 920023-30-9
M. Wt: 213.59 g/mol
InChI Key: BYZWQWXXUXTWSQ-UHFFFAOYSA-N
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Description

6-Chloro-5-fluoro-1H-indole-3-carboxylic acid is a halogenated indole derivative with significant potential in various scientific and industrial applications. Indoles are a class of heterocyclic aromatic organic compounds, and this particular compound features chlorine and fluorine atoms on the indole ring, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid typically involves multi-step organic reactions starting from simpler indole derivatives. One common approach is the halogenation of indole, followed by selective fluorination and carboxylation steps. The reaction conditions often require the use of strong acids or bases, and specific catalysts to achieve the desired substitution pattern.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions using chlorinating and fluorinating agents under controlled conditions. The process must be optimized to ensure high yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.

  • Reduction: Reduction reactions can be used to modify the halogenated indole structure.

  • Substitution: The chlorine and fluorine atoms can be substituted with other functional groups, depending on the reaction conditions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include various indole derivatives with different functional groups, which can be further utilized in pharmaceuticals, agrochemicals, and other industrial applications.

Scientific Research Applications

Chemistry: In chemistry, 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid is used as a building block for the synthesis of more complex organic molecules. Its halogenated structure makes it a versatile intermediate in organic synthesis.

Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its unique structure allows it to interact with various biological targets, making it useful in drug discovery and development.

Medicine: In medicine, this compound has been investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting diseases such as cancer, inflammation, and metabolic disorders.

Industry: In industry, this compound is used in the production of dyes, pigments, and other chemical products. Its reactivity and stability make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid exerts its effects depends on its specific application. For example, in drug development, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby modulating its activity. The molecular targets and pathways involved can vary, but often include key signaling pathways in cells.

Comparison with Similar Compounds

  • 6-Chloro-1H-indole-3-carboxylic acid: Lacks the fluorine atom, which may affect its reactivity and biological activity.

  • 5-Fluoro-1H-indole-3-carboxylic acid: Lacks the chlorine atom, leading to different chemical properties.

  • 6-Chloro-5-fluoro-1H-indole-2-carboxylic acid: Similar structure but with a different position of the carboxylic acid group.

Uniqueness: 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid is unique due to the presence of both chlorine and fluorine atoms on the indole ring, which can significantly influence its chemical behavior and biological activity compared to similar compounds.

This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and development.

Properties

IUPAC Name

6-chloro-5-fluoro-1H-indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFNO2/c10-6-2-8-4(1-7(6)11)5(3-12-8)9(13)14/h1-3,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYZWQWXXUXTWSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)Cl)NC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20669118
Record name 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20669118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

920023-30-9
Record name 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20669118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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